Product packaging for 1,2-Bis(3,4-dimethoxyphenyl)ethanone(Cat. No.:CAS No. 4927-55-3)

1,2-Bis(3,4-dimethoxyphenyl)ethanone

Cat. No.: B182598
CAS No.: 4927-55-3
M. Wt: 316.3 g/mol
InChI Key: IBOFMJSGASGBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Bis(3,4-dimethoxyphenyl)ethanone is a chemical building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring dimethoxyphenyl groups, is closely related to intermediates used in the synthesis of various biologically active natural alkaloids, such as 3-arylisoquinolines, benzo[c]phenanthridines, and protoberberines . These alkaloid classes are important scaffolds in the development of new therapeutic agents. As a ketone derivative, this compound serves as a versatile precursor for the synthesis of more complex molecules. Through further chemical modification, researchers can utilize this compound to develop novel substances with potential pharmacological activities. Its core value lies in its utility as a key intermediate for constructing complex molecular architectures in drug discovery programs. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O5 B182598 1,2-Bis(3,4-dimethoxyphenyl)ethanone CAS No. 4927-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFMJSGASGBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964197
Record name 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4927-55-3
Record name NSC26690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 3,4 Dimethoxyphenyl Ethanone and Its Analogues

Established Synthetic Routes to 1,2-Bis(3,4-dimethoxyphenyl)ethanone

Precursor-Based Syntheses from Carboxylic Acid Derivatives

The synthesis of this compound, a significant lignin (B12514952) model compound, can be achieved through various strategies involving carboxylic acid derivatives. These methods are crucial for developing catalytic processes for lignin valorization. nih.gov A common approach involves the use of 3',4'-dimethoxyacetophenone (B42557), also known as acetoveratrone, as a key precursor. nist.govnist.gov This compound possesses the foundational 3,4-dimethoxyphenyl group necessary for constructing the target molecule.

One general synthetic pathway to ketones from carboxylic acids involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). youtube.com This acid chloride can then be reacted with an appropriate organometallic reagent, like an organocuprate (Gilman reagent), derived from the other aromatic half of the target molecule. This nucleophilic acyl substitution reaction yields the desired ketone. While this is a general method, specific applications to this compound would require the synthesis of a suitable (3,4-dimethoxyphenyl)acetyl chloride and its reaction with a 3,4-dimethoxyphenyl organometallic species.

Another strategy involves the oxidation of a suitable precursor alcohol. For instance, a primary alcohol can be oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid and water. youtube.comyoutube.com This carboxylic acid can then be converted to the target ketone through the aforementioned methods.

Photochemical Syntheses and Transformations of Alpha-Carbonyl Lignin Model Dimers

Photochemical methods offer an alternative route for both the synthesis and transformation of α-carbonyl lignin model dimers like this compound. Research has shown that the presence of a carbonyl group at the α-position of β-O-4 lignin model compounds increases their sensitivity to photolytic conditions, meaning they can undergo transformations when exposed to light even without a catalyst. mdpi.com

In one study, the photocatalytic conversion of a guaiacyl (G/β-O-4) model compound, which features an α-carbonyl group, was investigated using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation. mdpi.com This process led to the cleavage of the β-O-4 linkage, a key bond in the structure of lignin. nih.govchemistryviews.org The reaction resulted in several products, indicating that different cleavage pathways are possible. mdpi.com

Furthermore, direct photolytic reactions (light only) of such α-carbonyl model dimers have been observed to induce cleavage between the β-carbon and the oxygen of the B-ring, yielding a limited number of products. mdpi.com Another identified transformation is the cleavage between the α and β carbon atoms. mdpi.com These photochemical transformations are significant for understanding lignin degradation pathways and for developing novel methods for converting lignin into valuable chemicals. nih.govnih.gov A catalyst-free photochemical α-amination of carbonyl groups using iminoiodinanes has also been reported, providing a direct route to α-amino carbonyl compounds. rsc.org

Derivatization Strategies and Synthesis of Structural Analogues

Preparation of Functionalized Derivatives from this compound

The derivatization of this compound allows for the synthesis of a variety of functionalized molecules with potential applications in different fields. One key transformation is the reduction of the ketone functionality to a hydroxyl group, which can be further modified. For instance, the reduction of the α-carbonyl in a guaiacyl (G/β-O-4) model provided the corresponding benzylic alcohol. mdpi.com

Another important derivatization is the introduction of a chlorine atom. Chlorinated derivatives of β-O-4 lignin model dimers have been synthesized, which are valuable for studying the effects of chlorination processes, such as in pulp bleaching, on lignin structure. researchgate.net

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone (B1331700) represents another structural analogue. This compound, also known as 2,4-dihydroxy-3'',4''-dimethoxydeoxybenzoin, has been investigated for its potential as an anticancer agent. nih.gov

Synthesis of Related Lignin Model Compounds for Mechanistic Studies

To gain a deeper understanding of lignin's complex structure and reactivity, a wide array of model compounds are synthesized. nih.govresearchgate.netrug.nl These models, ranging from simple dimeric structures to more complex oligomers, help in studying specific linkages found in native lignin, such as the β-O-4, β-5, and β-β linkages. nih.gov

The synthesis of these models often involves multi-step procedures. For example, enantioselective syntheses of (R,R)-, (S,S)-, (R,S)-, and (S,R)-β-O-4 lignin dimer models have been developed using methods like the Evans chiral aldol (B89426) reaction followed by a Mitsunobu inversion. chemistryviews.org These stereochemically pure models are crucial for investigating the influence of stereochemistry on the chemical and enzymatic degradation of lignin. chemistryviews.org

Researchers have also synthesized lignin model trimers and even polymeric β-O-4 species to more accurately represent the structure of native lignin. nih.govchemistryviews.org These complex models are instrumental in developing and testing new catalytic systems for lignin depolymerization and valorization. nih.govnih.gov

Formation of Alkaloid Precursors and Bio-Functional Hybrid Molecules from 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine

The amine derivative, 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine, serves as a valuable precursor for the synthesis of complex nitrogen-containing molecules, including alkaloids and bio-functional hybrids. The tetrahydroisoquinoline core, a common motif in many alkaloids, can be synthesized from precursors bearing the 3,4-dimethoxyphenyl group.

One notable synthetic strategy is the Pomeranz–Fritsch–Bobbitt cyclization, which is a classic method for constructing the tetrahydroisoquinoline skeleton. nih.gov For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by combining the Petasis reaction with the Pomeranz–Fritsch–Bobbitt cyclization. nih.govresearchgate.net In this synthesis, a chiral aminoacetaldehyde acetal (B89532) directs the stereochemistry of the final product. nih.gov

Furthermore, cycloaddition strategies have been employed to prepare functionalized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. researchgate.net These methods often involve the synthesis of enyne building blocks containing an α-amino acid moiety, which then undergo reactions like enyne metathesis and cycloisomerization to form the desired heterocyclic structures. researchgate.net The resulting tetrahydroisoquinoline derivatives are considered valuable unnatural amino acids and have been investigated as inhibitors of enzymes like histone deacetylases. researchgate.net These synthetic routes highlight the versatility of this compound and its amine analogue as building blocks for creating structurally diverse and biologically relevant molecules. beilstein-journals.orgnih.govdtu.dk

Construction of Hexaphenylbenzene-based Polymers of Intrinsic Microporosity utilizing the Compound

This compound serves as a crucial starting material in the multi-step synthesis of monomers used for creating hexaphenylbenzene-based polymers of intrinsic microporosity (PIMs). These polymers are notable for their high gas permeability, making them relevant for applications such as gas separation membranes. rsc.orgrsc.orgresearchgate.netswan.ac.uknih.gov

The synthetic pathway to these PIMs begins with the preparation of this compound itself. This is typically achieved by reacting 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst to yield the target ethanone (B97240). rsc.org

Subsequent steps involve the conversion of the ethanone to 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, which then undergoes a condensation reaction with diphenylacetone to form a cyclopentadienone derivative. A Diels-Alder reaction with diphenylacetylene (B1204595) followed by demethylation with boron tribromide yields the dihydroxyphenyl-tetraphenylbenzene monomer. rsc.org Polymerization of this monomer, often with a suitable linker like 2,3,5,6-tetrafluoroterephthalonitrile, results in the formation of the hexaphenylbenzene-based PIM. researchgate.net The properties of the resulting polymer, such as molar mass and film-forming capability, can be influenced by the specific regioisomer of the dihydroxyphenyl monomer used. rsc.orgresearchgate.netnih.gov

Table 1: Key Steps in the Synthesis of HPB-PIM-1

StepReactantsReagents/ConditionsProduct
12-(3,4-dimethoxyphenyl)acetic acidThionyl chloride, DCM, reflux2-(3,4-dimethoxyphenyl)acetyl chloride
22-(3,4-dimethoxyphenyl)acetyl chloride, VeratroleDCMThis compound
3This compoundNot specified in snippet1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione
41,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione, DiphenylacetoneKOH, EtOH, 85°C3,4-Bis(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone
53,4-Bis(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone, DiphenylacetyleneDiphenyl ether, reflux1,2-(3,4-Dimethoxyphenyl)-3,4,5,6-tetraphenylbenzene
61,2-(3,4-Dimethoxyphenyl)-3,4,5,6-tetraphenylbenzeneBoron tribromide, DCM, 0°C1,2-(1,2-Dihydroxyphenyl)-3,4,5,6-tetraphenylbenzene (Monomer 1)
7Monomer 1, 2,3,5,6-TetrafluoroterephthalonitrileDMF, K2CO3, 65°CHPB-PIM-1
This table is based on the synthetic scheme described in the search results. rsc.orgresearchgate.net

Synthesis of Other Key Intermediates (e.g., 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, oximes)

The synthesis of key intermediates derived from or related to this compound is essential for the construction of more complex molecules.

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This diketone is a pivotal intermediate in the synthesis of hexaphenylbenzene-based polymers. rsc.org While the direct oxidation of this compound to the corresponding dione (B5365651) is a plausible route, specific conditions were not detailed in the provided search results. However, its role as a precursor to the tetraphenylcyclopentadienone (B147504) highlights its importance. rsc.org

Oximes: The synthesis of oximes from ketones is a well-established transformation. Generally, it involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride, often in the presence of a base. researchgate.netnih.gov This reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. researchgate.net For instance, 1-(3,4-dimethylphenyl)ethanone can be converted to its corresponding oxime. nih.gov While the direct synthesis of the oxime of this compound was not explicitly found, the general methodology is applicable. Oximes are valuable intermediates in their own right, for example, in the Beckmann rearrangement to form amides. orgsyn.org

Synthesis of Chalcone (B49325) and Oxazole (B20620) Derivatives Involving Related Dimethoxyphenyl Ethanones

Dimethoxyphenyl ethanones are versatile starting materials for the synthesis of various heterocyclic compounds, including chalcones and oxazoles.

Chalcone Derivatives: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are synthesized through the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde in the presence of a base. acs.orguece.br For example, 1-(4-methyl-2,5-dimethoxyphenyl)ethanone reacts with substituted benzaldehydes in the presence of potassium hydroxide (B78521) in ethanol (B145695) to yield chalcone derivatives. wisdomlib.org Similarly, 1-(2,4,6-trimethoxyphenyl)ethanone is used to synthesize a range of chalcone derivatives, some of which exhibit interesting biological activities. nih.gov These reactions are fundamental in medicinal chemistry as chalcones serve as precursors for numerous heterocyclic compounds. acs.orgwisdomlib.org

Oxazole Derivatives: Oxazoles can be synthesized through various methods, often involving the cyclization of precursors derived from ketones. One common route is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.govmdpi.com Another approach involves the reaction of a ketone with urea (B33335) under microwave irradiation. For instance, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized from p-substituted 2-bromoacetophenones and urea. ijpsonline.com While the direct use of this compound for oxazole synthesis was not detailed, related dimethoxyacetophenones can be envisioned as starting points for such transformations. For example, a multi-step synthesis starting from 4-methoxy hippuric acid can lead to 2-(4-methylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole. ijpsonline.com

Table 2: Synthesis of Chalcone and Oxazole Derivatives

DerivativeStarting KetoneKey ReagentsReaction Type
Chalcone1-(4-methyl-2,5-dimethoxyphenyl)ethanoneSubstituted benzaldehydes, KOH, ethanolClaisen-Schmidt Condensation
Chalcone1-(2,4,6-trimethoxyphenyl)ethanoneSubstituted benzaldehydesClaisen-Schmidt Condensation
Oxazolep-substituted 2-bromoacetophenoneUrea, DMF, microwaveCyclization
OxazoleAldehydeTosylmethyl isocyanide (TosMIC), basevan Leusen Reaction
This table summarizes general synthetic methods for chalcones and oxazoles based on related starting materials. wisdomlib.orgnih.govnih.govijpsonline.com

Rearrangement Reactions and Reaction Mechanisms

The structural framework of this compound and its analogues makes them susceptible to various rearrangement and cleavage reactions, particularly under acidic or photochemical conditions.

The acid-catalyzed rearrangement of α,β-epoxy ketones, also known as chalcone oxides, can lead to the formation of 1,3-dicarbonyl compounds through a 1,2-aryl shift. While the direct rearrangement of an epoxy derivative of this compound was not found, the general mechanism for related 1,3-diaryl-2,3-epoxy-1-propanones is instructive. acs.org The reaction typically proceeds via protonation of the epoxide oxygen, followed by cleavage of the C-O bond to form a carbocation. Subsequent migration of one of the aryl groups leads to the rearranged product. The study of acid-catalyzed rearrangements of similar structures, such as 1-acetoxy-3,4-epoxypentane, also provides insights into the reaction mechanisms, which can involve the formation of cyclic orthoester intermediates. rsc.org

Carbonyl compounds like this compound are subject to photochemical reactions upon absorption of light. wikipedia.orgchem-station.comslideshare.net The Norrish Type I reaction is a primary photochemical process for ketones, involving the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. wikipedia.orgchem-station.comyoutube.com This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical. wikipedia.orgresearchgate.net

Upon excitation to a singlet state, the ketone can undergo intersystem crossing to a triplet state. Cleavage can occur from either excited state. wikipedia.org The resulting radical fragments can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical. wikipedia.org

Recombination: The radical fragments can recombine to regenerate the original ketone or form a new product. wikipedia.org

Disproportionation: Hydrogen abstraction can lead to the formation of an alkane and an alkene. youtube.com

Intramolecular reactions: In cyclic ketones, the diradical formed after cleavage can lead to cyclization or ring-expansion products. youtube.com

The efficiency and outcome of the Norrish Type I reaction depend on the stability of the radical intermediates formed. wikipedia.org While specific studies on the photoreduction and Norrish cleavage of this compound were not identified, the general principles of ketone photochemistry are applicable.

Biocatalytic and Enzymatic Approaches for Chiral Analogue Synthesis

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of chiral compounds, including analogues of this compound. Enzymes such as ketoreductases and transaminases are particularly useful for the asymmetric synthesis of chiral alcohols and amines from prochiral ketones. researchgate.net

The general strategy involves using an enzyme that exhibits high stereoselectivity to reduce a ketone to a single enantiomer of the corresponding alcohol or to convert it to a chiral amine. researchgate.netnih.gov For example, ketoreductases have been widely applied in the commercial synthesis of chiral alcohols. researchgate.net Similarly, transaminases can be engineered to efficiently catalyze the synthesis of chiral amines from ketones. researchgate.net

While specific examples of the biocatalytic synthesis of chiral analogues of this compound were not found in the search results, the methodologies are well-established. A general approach would involve screening a library of enzymes for activity and selectivity towards the target ketone. The enzyme's properties can then be further optimized through directed evolution to achieve the desired performance for a practical manufacturing process. researchgate.net This approach has been successfully used in the synthesis of pharmaceuticals like sitagliptin. researchgate.net The use of whole-cell biocatalysts is also a common strategy, providing a convenient source of the desired enzymatic activity. nih.gov Furthermore, biocatalysis can be employed for the synthesis of planar chiral macrocycles, a field of growing importance. nih.gov

Chemoenzymatic Synthesis of Chiral Alcohol Intermediates from Prochiral Ketones

The chemoenzymatic approach to producing chiral alcohols involves the asymmetric reduction of prochiral ketones, a transformation for which alcohol dehydrogenases (ADHs) are particularly well-suited. nih.gov These enzymes, when used as catalysts, can achieve high enantioselectivity, leading to the formation of optically pure alcohols. nih.gov The process often utilizes a cofactor regeneration system, such as the oxidation of isopropanol (B130326) to acetone, to ensure the continuous supply of the necessary reducing equivalents (NADH or NADPH). nih.govsphinxsai.com

The synthesis of chiral alcohols often begins with the preparation of a prochiral ketone. For instance, α-halogenated acyl moieties can be introduced to a starting material with high selectivity. The subsequent reduction of the carbonyl group is then carried out using an alcohol dehydrogenase, such as the one from Lactobacillus kefir, which can yield enantiomeric excesses ranging from 95% to over 99%. nih.gov

For example, the reduction of various prochiral ketones to their corresponding chiral alcohols has been demonstrated with high efficiency. The use of ADHs from different sources allows for the selective synthesis of either the (R) or (S) enantiomer of the alcohol. This stereochemical control is a key advantage of enzymatic methods over traditional chemical reductions.

Table 1: Chemoenzymatic Reduction of Prochiral Ketones

SubstrateBiocatalystProductEnantiomeric Excess (ee)Yield
2-PentanoneDried cells of Geotrichum candidum(S)-2-Pentanol>99%High
2-ButanoneDried cells of Geotrichum candidum(S)-2-Butanol>99%High
3-HexanoneDried cells of Geotrichum candidum(S)-3-Hexanol>99%High
2-Chloro-1-(m-chlorophenyl)ethanoneAcetone powder of Geotrichum candidum(R)-2-Chloro-1-(m-chlorophenyl)ethanol98%94%
4-MethoxyacetophenoneLactobacillus paracasei BD28(S)-1-(4-Methoxyphenyl)ethanolHighHigh

This table presents a selection of examples of the chemoenzymatic reduction of prochiral ketones to chiral alcohols, highlighting the high enantioselectivity and yields achievable with various biocatalysts.

Microbial Whole-Cell Biotransformation for Enantioselective Reductions

Whole-cell biotransformation is another powerful strategy for the enantioselective reduction of ketones. This method utilizes intact microbial cells, which contain the necessary enzymes and cofactors, to carry out the desired chemical transformation. sphinxsai.com This approach avoids the need for enzyme isolation and purification, making it a more cost-effective and practical option for large-scale synthesis. sphinxsai.com

A variety of microorganisms, including baker's yeast (Saccharomyces cerevisiae), have been successfully employed for the asymmetric reduction of ketones to produce chiral alcohols. sphinxsai.com The stereoselectivity of the reduction can often be influenced by the choice of microorganism and the reaction conditions.

For instance, the reduction of 3',4'-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol (B1196505) can be achieved through various methods, including catalytic hydrogenation. google.comgoogle.com However, biocatalytic reductions offer the advantage of producing enantiomerically pure alcohols, which are crucial for certain applications.

The use of whole microbial cells for these transformations is considered an environmentally friendly process. sphinxsai.com These reactions are typically carried out in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents. sphinxsai.com

Table 2: Microbial Whole-Cell Biotransformation of Ketones

SubstrateMicroorganismProductKey Findings
2-tert-ButylcyclohexanoneBaker's Yeast (free and immobilized)2-tert-ButylcyclohexanolReduction successfully carried out in glycerol (B35011) as a green reaction medium.
4-tert-ButylcyclohexanoneBaker's Yeast (free and immobilized)4-tert-ButylcyclohexanolImmobilized yeast showed enhanced stability and reusability.
4-EthylcyclohexanoneBaker's Yeast (free and immobilized)4-EthylcyclohexanolBiocatalytic method offers a greener alternative to traditional chemical catalysis.
1-(4-Fluorophenyl)ethanoneVarious microorganisms(R)- or (S)-1-(4-Fluorophenyl)ethanolThe choice of microorganism dictates the stereochemical outcome of the reduction.

This table summarizes the use of whole microbial cells for the enantioselective reduction of various ketones, demonstrating the versatility and environmental benefits of this approach.

Following a comprehensive search, it has been determined that specific experimental or computational data for the chemical compound This compound is not available in the public domain through the conducted searches.

The search results yielded information for structurally related but distinct compounds, including:

1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione (Veratril) : This compound possesses a diketone structure rather than the ketone structure of the target molecule. researchgate.net

1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone) : This molecule lacks the second (3,4-dimethoxyphenyl) group. researchgate.netnist.govnist.gov

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone : This compound features a hydroxyl group and a different methoxy (B1213986) substitution pattern. researchgate.net

Derivatives such as 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone nih.gov and N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . researchgate.net

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the requested article with the specified advanced spectroscopic and computational characterization. The necessary data for NMR, IR, UV-Vis, Mass Spectrometry, X-ray Diffraction, and DFT calculations for the precise target compound could not be located.

Advanced Spectroscopic and Computational Characterization in Academic Research

Computational Chemistry and Theoretical Investigations of Molecular Properties

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting molecular reactivity and stability. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and lower stability.

Table 1: Key Chemical Reactivity Descriptors from FMO Analysis

DescriptorDefinitionSignificance
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons (electrophilicity).
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity and polarizability.
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Global Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron distribution.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher tendency to react.
Electronegativity (χ) χ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This table provides a general overview of chemical reactivity descriptors derived from FMO theory.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

An MEP map is color-coded to represent the electrostatic potential on the molecule's surface. wolfram.com

Red, orange, and yellow regions indicate a negative electrostatic potential, signifying electron-rich areas. These are the most likely sites for an electrophilic attack (attack by an electron-seeking species). researchgate.netresearchgate.net

Blue regions indicate a positive electrostatic potential, signifying electron-poor areas. These are susceptible to nucleophilic attack (attack by a nucleus-seeking, electron-rich species). researchgate.net

Green regions represent areas with a near-zero or neutral potential. researchgate.net

For a molecule like 1,2-Bis(3,4-dimethoxyphenyl)ethanone, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to show a negative potential (red/yellow), making them nucleophilic centers. The hydrogen atoms and certain parts of the carbon framework would likely exhibit a positive potential (blue), marking them as electrophilic sites. Theoretical calculations on related ketone and methoxy-containing compounds confirm that MEP analysis is a standard method to pinpoint these reactive centers. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. youtube.com This property is crucial for a range of advanced technologies, including telecommunications, optical switching, and frequency conversion in lasers. youtube.comnih.gov Organic molecules, particularly those with extensive π-conjugated systems and electron donor-acceptor groups, are of great interest for their potential NLO properties. nih.gov

The evaluation of NLO properties often involves both theoretical calculations and experimental techniques. Computational methods can predict properties like the first-order hyperpolarizability (β), a measure of a molecule's NLO response. Experimentally, techniques like the Z-scan are used to measure nonlinear absorption and refraction.

Research on chalcones containing the 3,4-dimethoxyphenyl group has demonstrated significant NLO activity. For example, some of these compounds exhibit third-order nonlinear optical susceptibility, making them promising for applications in optical power limiting. nih.gov The presence of the dimethoxy groups (electron-donating) and the carbonyl group (electron-withdrawing) connected by a π-system in such molecules contributes to their NLO response.

Table 2: NLO Properties of a Related Dimethoxyphenyl Compound

CompoundTechniqueKey FindingPotential ApplicationReference
Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate (DMDp)DFT/CAM-B3LYPSignificant third-order nonlinear optical susceptibility (χ(3)).Nonlinear optical devices nih.gov
Porphyrin and Fullerene DerivativesZ-scanNonlinear absorption and refractive coefficients in the order of 10⁻¹² and 10⁻¹⁹ mW⁻¹.Nonlinear optical materials nih.gov

This table presents examples of NLO property evaluations for organic compounds, illustrating the types of data obtained in such studies.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

Molecular Dynamics (MD) Simulations

Molecular dynamics is a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By simulating these movements, researchers can gain insights into the conformational changes, stability, and interaction dynamics of a molecule like this compound. MD simulations are particularly useful for understanding how a ligand interacts with its environment, such as a solvent or a biological macromolecule. The simulations can reveal the flexibility of the molecule and the stability of different conformations, which is crucial for understanding its biological activity. mdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unar.ac.idwalisongo.ac.id This method is a cornerstone of modern drug discovery, as it helps to identify potential drug candidates by simulating their interaction with a specific biological target. unar.ac.idthesciencein.org

The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. walisongo.ac.id For this compound, docking studies could be used to screen its potential as an inhibitor for various enzymes or receptors. Studies on derivatives of 3-methoxy flavones and other heterocyclic compounds demonstrate how docking is used to evaluate binding energies and identify key interactions, such as hydrogen bonds, with amino acid residues in the target protein's active site. nih.gov

Table 3: Example Data from a Molecular Docking Study

LigandTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Compound CiiEstrogen Receptor-α (ER-α)-10.14Specific amino acids
5-FlurouracilEstrogen Receptor-α (ER-α)Higher than CiiSpecific amino acids
4-Ethyl-2-methoxyphenolGLP-1 Receptor-6.10SER 84, CYS 85, TRP 87, etc.
1,3-CyclopentanedioneGLP-1 Receptor-5.37GLY 45, CYS 46, TYR 42, etc.

This table shows hypothetical and example data from molecular docking studies on various compounds to illustrate the type of information generated. nih.govresearchgate.net The specific interacting residues would be identified in a detailed study.

Structure Activity Relationship Sar and in Vitro Biological Evaluation of Derivatives and Analogues

Rational Design Principles for Bioactive Derivatives

The development of novel therapeutic agents from a lead compound like 1,2-Bis(3,4-dimethoxyphenyl)ethanone is guided by rational design principles. This involves a deep understanding of how specific structural features influence biological activity, allowing for targeted modifications to optimize potency and selectivity.

The this compound structure serves as a versatile scaffold for chemical modification. The two dimethoxyphenyl rings and the ethanone (B97240) linker are key areas for strategic alterations. Researchers have explored how changes to these regions impact the molecule's interaction with biological targets. For instance, the stereochemistry of the scaffold has been shown to be a critical determinant of biological activity.

In a series of related compounds, 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones], which contain the core bis(3,4-dimethoxyphenyl) moiety, the presence of two equivalent stereogenic centers (C-2 and C-2') gives rise to different isomers (RR, SS, and RS-meso). nih.govresearchgate.net In vitro evaluation of these separated isomers revealed significant differences in their biological activity, highlighting that the spatial arrangement of the dimethoxyphenyl groups is crucial for target interaction. nih.govresearchgate.net This diastereoselectivity and enantioselectivity underscores the importance of three-dimensional structure in the activity of this class of compounds. nih.govresearchgate.net

A key strategy in drug design is the incorporation of pharmacophores—specific molecular features or fragments known to be responsible for a compound's biological activity. By integrating established pharmacophores into the dimethoxyphenyl-ethanone scaffold, researchers aim to create hybrid molecules with improved or novel therapeutic properties.

A prominent example is the introduction of heterocyclic rings, which are common pharmacophores in many clinically used drugs.

Thiazolidinone Ring: The synthesis of 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] introduces the 4-thiazolidinone ring, a well-known pharmacophore associated with a wide range of biological activities, including anti-inflammatory effects. researchgate.net This modification leverages the established biological profile of the thiazolidinone moiety to enhance the anti-inflammatory potential of the parent scaffold. nih.govresearchgate.net

Thiazole Ring: In a similar approach, researchers have synthesized a series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles. nih.gov The thiazole ring is another important pharmacophore known to be present in various bioactive compounds. Its incorporation was aimed at developing potent antiplatelet agents by targeting enzymes like cyclooxygenase. nih.gov

These examples demonstrate a rational approach where the core dimethoxyphenyl scaffold provides a foundation, and the addition of specific pharmacophoric groups fine-tunes the molecule's interaction with biological targets to achieve a desired therapeutic effect.

In Vitro Biological Activities Investigated

Following the rational design and synthesis of derivatives, in vitro assays are crucial for evaluating their biological activity. For analogues of this compound, research has primarily focused on their potential as anti-inflammatory, antioxidant, and antiplatelet agents.

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Derivatives of the bis(3,4-dimethoxyphenyl) scaffold have been evaluated for their ability to inhibit COX enzymes. A study on the stereoisomers of 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones] revealed significant differences in their COX-1 and COX-2 inhibitory activity and selectivity. nih.govresearchgate.net The dextrorotatory enantiomer emerged as a highly selective COX-2 inhibitor, whereas the levorotatory enantiomer was only moderately selective. nih.govresearchgate.net The mesoform (RS isomer) showed similar inhibitory activity against both COX isozymes. nih.govresearchgate.net These findings, detailed in the table below, clearly demonstrate that stereochemistry plays a pivotal role in the COX isoenzyme selectivity of this class of compounds. nih.govresearchgate.net

Compound (Isomer)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
Dextrorotatory Enantiomer>1000.45>222
Levorotatory Enantiomer150.9016.6
RS-meso Isomer1.51.21.25

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid spectrophotometric method used to evaluate the antioxidant capacity of compounds. researchgate.net The assay measures a compound's ability to act as a free radical scavenger or hydrogen donor. ekb.eg When the stable DPPH radical accepts an electron or hydrogen radical from an antioxidant, its purple color fades, and the change in absorbance is measured to quantify the scavenging activity. researchgate.net

While specific DPPH assay data for derivatives of this compound are not extensively documented in the literature, the antioxidant potential of related methoxyphenol structures has been investigated. Phenolic compounds, particularly those with hydroxyl groups, are known to be effective antioxidants. researchgate.net The presence of methoxy (B1213986) (-OCH₃) groups on the phenyl rings, as in the parent scaffold, influences the electronic properties and can contribute to antioxidant activity. Derivatives designed with additional hydroxyl groups would be expected to show significant radical scavenging capacity in assays like the DPPH test. For example, various phenolic acid derivatives have been evaluated, showing a wide range of antioxidant activities depending on the number and position of hydroxyl and methoxy substituents. researchgate.net

Antiplatelet agents are crucial in preventing thrombosis by inhibiting platelet aggregation. One of the key mechanisms for this activity is the inhibition of cyclooxygenase within platelets, which prevents the formation of pro-aggregatory molecules.

A series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles, which are structurally analogous to the dimethoxyphenyl ethanone core, were designed and evaluated as antiplatelet agents. nih.gov These compounds showed potent inhibitory activity on malondialdehyde (MDA) production, an indicator of cyclooxygenase activity. The structure-activity relationship studies revealed that the nature of the substituent at the 2-position of the thiazole ring significantly influenced the antiplatelet potency. nih.gov For example, introducing a guanidino group or a (1-methylpiperazin-4-yl)carbonyl group resulted in compounds with strong inhibitory effects, as shown in the table below. nih.gov

CompoundInhibitory Activity on MDA Synthesis (IC50, µM)
2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole31
4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole0.088

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives and analogues of this compound have been investigated for their potential as antimicrobial agents. Research has demonstrated that incorporating the 3,4-dimethoxyphenyl moiety into various heterocyclic scaffolds can yield compounds with significant antibacterial and antifungal activities.

Antibacterial Activity: The antibacterial efficacy of these compounds is often attributed to their specific structural features. For instance, a series of 1,2,4-triazolo [3,4-b] nih.govresearchgate.netnih.gov thiadiazine derivatives incorporating a 3,4-dimethoxyphenyl group were synthesized and evaluated for their antimicrobial properties. nih.gov Among these, compound 3-(3,4-dimethoxyphenyl)-6-phenyl-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazine (7a) and its analogue 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazine (7i) demonstrated notable activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug Gentamycin. nih.gov Similarly, certain trimethoprim analogues featuring a dimethoxy-substituted benzene ring have shown potent inhibitory effects on Escherichia coli dihydrofolate reductase, a key enzyme in bacterial metabolism. nih.gov

The synthesis of chalcone (B49325) analogues has also been a fruitful avenue for developing new antibacterial agents. These compounds, which can be considered structural analogues, have shown strong activities against both susceptible and resistant Staphylococcus aureus strains. nih.gov Furthermore, studies on 3,4-dihydropyrimidin-2(1H)-ones have revealed that some derivatives possess antibacterial efficacy. mdpi.com The broad-spectrum activity of these varied structures underscores the importance of the dimethoxyphenyl group in designing novel antibacterial agents. researchgate.netmdpi.com

Antifungal Activity: The antifungal potential of this compound analogues has been explored through the synthesis of various derivatives. The aforementioned 1,2,4-triazolo [3,4-b] nih.govresearchgate.netnih.gov thiadiazine derivatives (7a and 7i) also exhibited high activity against the fungal strains Candida albicans and Aspergillus niger. nih.gov This dual antibacterial and antifungal property makes them promising candidates for broad-spectrum antimicrobial drug development.

Research into 2,4-dihydroxyphenyl ethanone derivatives has indicated that the presence of an α,β-unsaturated ketone unit is a key structural requirement for fungicidal action against various phytopathogenic fungi. nih.gov Chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have also been designed as potential succinate dehydrogenase (SDH) inhibitors. nih.gov One such derivative, H4 , showed exceptionally high inhibitory activity against Phytophthora capsici, with a median effect concentration (EC50) value of 5.2 μg/mL, significantly more potent than the commercial fungicides Azoxystrobin and Fluopyram. nih.gov Other studies have confirmed the antifungal potential of various 1,3,4-oxadiazole, 1,2,4-oxadiazole, and flavone analogues. frontiersin.orgmdpi.comresearchgate.net

Compound Class/DerivativeMicroorganismActivity/FindingReference
1,2,4-Triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines (e.g., 7a, 7i)S. aureus, B. cereus, E. coli, P. aeruginosaHigh antibacterial activity. nih.gov
1,2,4-Triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines (e.g., 7a, 7i)C. albicans, A. nigerHigh antifungal activity. nih.gov
Chalcone derivative (H4)Phytophthora capsiciPotent antifungal activity (EC50 = 5.2 μg/mL), inhibits SDH. nih.gov
1-(2,4-dihydroxyphenyl) ethanone derivativesPhytopathogenic fungiα,β-unsaturated ketone unit is crucial for activity. nih.gov
Trimethoprim analoguesEscherichia coliPotent inhibitors of dihydrofolate reductase. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, G-Protein-Coupled Receptor 84 (GPR84) antagonism)

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential in various diseases, including type 2 diabetes and inflammatory conditions.

α-Glucosidase and α-Amylase Inhibition: α-Glucosidase and α-amylase are critical enzymes in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. nih.govfrontiersin.org Numerous studies have shown that derivatives containing dimethoxyphenyl groups can be effective inhibitors. For instance, novel naphthalene-linked 1,2,4-triazole-bearing ethanones were synthesized and evaluated as potential α-glucosidase inhibitors (AGIs). nih.gov Compounds with aryl substitutions, including those with methoxy groups, demonstrated significantly superior inhibitory potency compared to their alkyl-substituted counterparts. Specifically, compounds 7b and 7c from this series exhibited exceptional activity with IC50 values of 9.61 μM and 9.23 μM, respectively, making them approximately 37 times more potent than the standard drug voglibose. nih.gov Other classes of compounds, such as thiazolidine-2,4-dione and rhodanine derivatives, have also been shown to be highly potent α-glucosidase inhibitors, with activities far exceeding that of acarbose. nih.gov

G-Protein-Coupled Receptor 84 (GPR84) Antagonism: GPR84 is a proinflammatory receptor that is considered a therapeutic target for inflammatory diseases. nih.govnih.gov A screening of a large compound library led to the identification of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. nih.govnih.gov Although this compound features 4-methoxyphenyl groups rather than 3,4-dimethoxyphenyl, this research provides a strong basis for the design of GPR84 antagonists based on a bis-alkoxy-phenyl scaffold. The study also highlighted species-specific differences in binding, with the compound series being effective against human, macaque, pig, and dog GPR84, but not the mouse or rat orthologues. nih.govnih.gov

Other Enzyme Inhibition: Derivatives of 1,6-bis(3,4-dimethoxyphenyl)hexane-1,6-dione, which share the dimethoxyphenyl moiety, have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These compounds exhibited inhibitory potencies (Ki) in the nanomolar range, suggesting their potential for therapeutic applications where carbonic anhydrase inhibition is beneficial. nih.gov

Target EnzymeInhibitor Class/CompoundInhibitory Activity (IC50/Ki)Reference
α-GlucosidaseNaphthalene-linked 1,2,4-triazole ethanones (7b, 7c)IC50 = 9.23-9.61 μM nih.gov
α-GlucosidaseThiazolidine-2,4-dione/rhodanine derivatives (e.g., 6k)IC50 = 5.44 μM nih.gov
GPR84 (human)bis(4-methoxyphenyl)-1,2,4-triazine derivativeHigh-affinity competitive antagonist. nih.govnih.gov
Carbonic Anhydrase (hCA I & II)4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene derivativesKi values in the range of 228-1927 nM. nih.gov

Photochemical Reactivity and its Biological Implications

The photochemical properties of compounds containing the 3,4-dimethoxyphenyl ethanone moiety are of interest due to their structural similarity to lignin (B12514952) models and their potential application as phototriggers in biological systems. lookchem.comnih.gov Light can serve as an external trigger to control biological processes with high spatiotemporal precision. nih.gov

The photodecomposition of α-guaiacoxyacetoveratrone, a lignin model compound that contains the 3,4-dimethoxyphenyl ketone (acetoveratrone) structure, has been studied to understand the light-induced degradation of lignin. lookchem.com Such studies reveal that these molecules can undergo photochemical reactions upon illumination, leading to the formation of various photoproducts. lookchem.com

The biological implications of such reactivity are significant. Photoremovable protecting groups, or "caged compounds," can be designed based on this chemistry. A biologically inert molecule containing the this compound core could be synthesized to "cage" a bioactive molecule. Upon illumination with a specific wavelength of light, the ethanone structure could undergo a photochemical reaction, releasing the active effector molecule in a controlled manner. nih.gov This approach allows for the precise initiation of biological events in specific locations and at specific times, which is a powerful tool for studying dynamic cellular processes. nih.gov For this to be effective, the parent compound and any photolytic by-products must be biologically inert, and the photorelease must be efficient. nih.gov

Mechanistic Insights and Binding Site Interactions

Elucidation of Ligand-Receptor Interactions through Molecular Modeling and Docking

Molecular modeling and docking studies have become indispensable tools for understanding the mechanisms of action of biologically active molecules, including derivatives of this compound. These computational techniques provide detailed insights into how these ligands interact with their protein targets at the atomic level.

In the context of enzyme inhibition, docking studies have been crucial for rationalizing the observed activities. For the potent naphthalene-linked 1,2,4-triazole ethanone inhibitors of α-glucosidase, molecular docking and dynamics simulations revealed that their stable binding to the enzyme is primarily driven by π-π stacking and hydrophobic interactions. nih.gov These findings, supported by MM/GBSA binding-affinity calculations, provided a mechanistic basis for their enhanced inhibitory potency. nih.gov Similarly, docking studies of coumarin-chalcone hybrids with the quinone reductase-2 enzyme, which is implicated in MCF-7 cancer cell regulation, showed that the derivatives can interact smoothly with the enzyme's active site, consistent with experimental antiproliferative results. nih.gov

For GPR84 antagonists, homology modeling and molecular dynamics simulations were used to explain the observed species selectivity. nih.govnih.gov The models of human and mouse GPR84 helped identify key amino acid residues in the antagonist binding pocket responsible for the differential affinity of the 1,2,4-triazine ligands. The models predicted that altering two residues in the mouse receptor to match the human sequence would open the binding pocket, a prediction that was subsequently validated by mutagenesis and pharmacological experiments. nih.govnih.gov This highlights the power of molecular modeling in both explaining experimental results and guiding future drug design.

Stereochemical Influences on Biological Activity and Enantioselectivity

Stereochemistry is a critical factor that governs the biological activity of chiral molecules, as biomolecules like enzymes and receptors are themselves chiral. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can lead to significant differences in pharmacological activity between enantiomers or diastereomers.

While specific studies on the enantioselectivity of this compound derivatives are not extensively detailed in the provided context, the principles of stereochemistry's role in drug action are well-established. For a chiral derivative, one enantiomer often exhibits higher affinity for a biological target because its spatial orientation allows for a more optimal fit within the binding site. This can result in more favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, leading to enhanced biological activity.

Studies on other chiral compounds, such as the isomers of 3-Br-acivicin, demonstrate this principle clearly. nih.govnih.gov In that case, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), is highly stereoselective. nih.govnih.gov Molecular modeling further illuminated the structural and stereochemical requirements for an efficient interaction with the enzyme. nih.govnih.gov These findings underscore that for any chiral derivative of this compound, it is highly probable that the biological activity will be enantioselective. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the development of such compounds as therapeutic agents.

Applications in Materials Science and Advanced Technologies

Integration into Polymers of Intrinsic Microporosity (PIMs) for Gas Separation and Other Applications

Polymers of Intrinsic Microporosity (PIMs) represent a significant class of materials in membrane-based gas separation technologies due to their unique structural characteristics. nih.gov These polymers are composed of rigid, contorted macromolecular chains that cannot pack efficiently, resulting in a continuous network of interconnected micropores (< 2 nm). nih.govmdpi.com This intrinsic microporosity leads to high fractional free volume, making PIMs exceptionally permeable to gases. mdpi.com

While direct integration of 1,2-Bis(3,4-dimethoxyphenyl)ethanone into PIMs is not documented in available literature, the fundamental chemistry of PIM synthesis often involves monomers that share structural similarities. A prominent synthetic route to PIMs involves step-growth polymerization via nucleophilic aromatic substitution, frequently using monomers that form rigid ladder-like backbones such as dibenzodioxins. nih.govnih.gov These are typically synthesized from catechol-like precursors (dihydroxybenzenes) and highly fluorinated aromatic compounds. Dimethoxyphenyl units, as present in this compound, are closely related to these precursors, as the methoxy (B1213986) groups can potentially be converted to hydroxyl groups to create suitable monomers.

The performance of PIMs in gas separation is a balance between permeability and selectivity. nih.gov PIM-based membranes have shown great promise for crucial industrial applications such as CO2 capture from flue gas (CO2/N2 separation) and natural gas upgrading (CO2/CH4 separation). nih.gov Research focuses on modifying PIM structures to enhance selectivity and overcome challenges like physical aging, where the polymer structure gradually relaxes and reduces free volume and permeability over time. mdpi.comnih.gov The development of copolymers (CoPIMs) is one strategy to fine-tune these properties for specific gas pairs. nih.gov

Key Attributes of PIMs for Gas Separation:

Feature Description Relevance
High Free Volume Inefficient packing of rigid polymer chains creates a large volume of voids. Leads to exceptionally high gas permeability. mdpi.com
Intrinsic Microporosity A continuous network of interconnected pores smaller than 2 nm. Allows for size-sieving of gas molecules, contributing to selectivity. nih.gov
Processability PIMs are often soluble in common organic solvents. Enables fabrication into various forms, such as thin-film composite membranes for industrial use. researchgate.net

| Structural Tunability | Properties can be modified by monomer design, copolymerization, or post-synthesis modification. | Allows for optimization of the permeability/selectivity trade-off for specific applications. nih.govresearchgate.net |

Role in Organic Electronic Materials, such as Oxazole (B20620) Derivative Dyes

Organic dyes are fundamental components in various organic electronic and photonic technologies. Their performance is dictated by their molecular structure, which influences their absorption and emission of light. While there is no specific literature detailing the use of this compound in oxazole dyes, research into related structures highlights the importance of the dimethoxyphenyl moiety in this class of materials.

Oxazole derivatives, which can be synthesized to incorporate various aromatic groups, are investigated for applications ranging from fluorescent probes to nonlinear optics. nih.govresearchgate.net The electronic properties of these dyes can be tuned by attaching electron-donating or electron-withdrawing groups to the core structure. The dimethoxyphenyl group, with its electron-donating methoxy groups, is a valuable building block in this context.

A study on the synthesis of new oxazole derivative dyes reported the creation of a compound named 2-[2-(3,4-Dimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium iodide. This dye was synthesized and its photophysical properties were characterized, demonstrating how the 3,4-dimethoxyphenyl unit can be incorporated to create functional dyes. The properties of these dyes, including their absorption maxima, are highly dependent on the solvent and the specific chemical substituents on the aromatic rings. scispace.com

Properties of a Related Dimethoxyphenyl-Containing Oxazole Dye

Property Value/Observation
Compound Name 2-[2-(3,4-Dimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide
Yield % 63.5
Color Brown
Absorption Max (λmax) in Chloroform 360 nm
Absorption Max (λmax) in Acetonitrile 355 nm

Data sourced from a study on new oxazole derivatives dyes. scispace.com

The synthesis of such dyes often involves the condensation of appropriate aldehyde precursors with other reagents. researchgate.netnih.govresearchgate.net The presence of the dimethoxyphenyl group can influence the electronic structure and, consequently, the color and fluorescence of the final dye molecule.

Catalysis and Industrial Relevance of Related Dimethoxyphenyl Compounds

Catalysis is a cornerstone of the modern chemical and pharmaceutical industries, enabling efficient, selective, and more environmentally friendly synthetic processes. oatext.comstoe.com While this compound is not cited as a direct catalyst, many structurally related dimethoxyphenyl compounds are of significant industrial and research interest, either as substrates in catalytic reactions or as precursors to valuable chemicals. hidenanalytical.comdicp.ac.cn

One area of relevance is in biocatalysis. For instance, the enzyme Lignin (B12514952) peroxidase (LiP) is important for its ability to degrade aromatic hydrocarbons under mild conditions. Computational studies have investigated the mechanism by which LiP catalyzes the C-C bond cleavage of 1-(3',4'-dimethoxyphenyl)propene to produce veratraldehyde, a valuable flavor and fragrance compound. This highlights the role of enzymes in transforming complex dimethoxyphenyl structures.

In the pharmaceutical industry, dimethoxyphenyl compounds serve as crucial intermediates. For example, 3,4-Dimethoxyphenylacetonitrile is a key building block in the synthesis of several drugs, including the muscle relaxant Papaverine and the widely used antibiotic Cefuroxime. Its production involves processes like the chloromethylation of o-dimethoxybenzene followed by cyanidation.

The versatility of catalysts allows for a wide range of chemical transformations. dechema.de In fine chemical synthesis, catalysts are prized for their selectivity (chemo-, regio-, and stereo-), which allows for the precise modification of complex molecules. oatext.com The development of novel catalysts continues to be a major focus of research, driven by the need for more efficient and sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Bis(3,4-dimethoxyphenyl)ethanone, and how can reaction efficiency be optimized?

  • Answer : Microwave-assisted synthesis is effective for reducing reaction time and improving yield. For example, 3,4-dimethoxy benzaldehyde can react with 1-(2-hydroxyphenyl)ethanone under microwave irradiation, followed by purification via column chromatography. Optimization includes solvent selection (e.g., ethanol or DMF) and temperature control (70–100°C). Characterization via EI-MS, FT-IR, and NMR ensures structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for methoxy group signals (δ ~3.8–3.9 ppm) and aromatic proton splitting patterns.
  • FT-IR : C=O stretching vibrations (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 180.20 for the base structure).
    Cross-referencing with NIST spectral databases ensures accuracy .

Q. How can researchers validate the purity and stability of this compound during storage?

  • Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Periodic NMR analysis detects hydrolytic byproducts (e.g., demethylated derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the β-O-4 bond cleavage in lignin model compounds structurally related to this compound?

  • Answer : In alkaline conditions (e.g., KOtBu/tBuOH), β-O-4 cleavage proceeds via deprotonation of α-hydroxy groups, forming enolate intermediates. Kinetic studies using NMR or GC-MS reveal faster cleavage in ketone derivatives (vs. alcohols) due to reduced steric hindrance. Oxidation byproducts like 3,4-dimethoxybenzoic acid indicate competing pathways .

Q. How do solvatochromic properties of this compound derivatives inform their electronic environment?

  • Answer : Solvent polarity impacts absorption/emission spectra. Measure extinction coefficients (ε) and Stokes shifts in solvents like hexane (nonpolar) vs. DMSO (polar). Computational TD-DFT models correlate bathochromic shifts with electron-donating methoxy groups. Fluorescence quantum yields (Φ) >0.1 suggest potential for optoelectronic applications .

Q. What strategies enable the use of this compound as a precursor for bioactive alkaloids?

  • Answer : Reductive amination converts the ketone to 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine, a key intermediate for isoquinoline alkaloids. Coupling with flurbiprofen via amidation (EDC/HOBt) yields hybrid compounds with anti-inflammatory activity. Characterization via ¹H/¹³C NMR and LC-MS confirms regioselectivity .

Q. How does photoreduction of benzophenone analogues like this compound facilitate supramolecular assembly?

  • Answer : UV irradiation in 2-propanol generates ketyl radicals, which dimerize to form ethanediol derivatives. X-ray crystallography reveals hydrogen-bonded ribbons stabilized by methoxy and hydroxyl groups. These assemblies exhibit programmable recognition motifs for nanomaterials .

Q. What crystallographic data are essential for analyzing the molecular conformation of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (173 K) provides bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (<15°). Planarity metrics (RMSD <0.3 Å) and Hirshfeld surfaces assess packing efficiency and intermolecular interactions (e.g., π-π stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(3,4-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1,2-Bis(3,4-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.